N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalenylidene group, a hydrazino linkage, and a benzenesulfonamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the naphthalenylidene intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the hydrazino linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazino group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
Scientific Research Applications
N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-1(2H)-naphthalenone: Shares the naphthalenylidene group but lacks the hydrazino and sulfonamide moieties.
N-Phenylbenzenesulfonamide: Contains the sulfonamide group but lacks the naphthalenylidene and hydrazino linkages.
Uniqueness
N-({N'-[(1E)-6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZINECARBONYL}METHYL)-N-PHENYLBENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C25H25N3O4S |
---|---|
Molecular Weight |
463.6g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-32-21-15-16-23-19(17-21)9-8-14-24(23)26-27-25(29)18-28(20-10-4-2-5-11-20)33(30,31)22-12-6-3-7-13-22/h2-7,10-13,15-17H,8-9,14,18H2,1H3,(H,27,29)/b26-24+ |
InChI Key |
MODARFMXBOQRBF-SHHOIMCASA-N |
SMILES |
COC1=CC2=C(C=C1)C(=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)CCC2 |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)/CCC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.